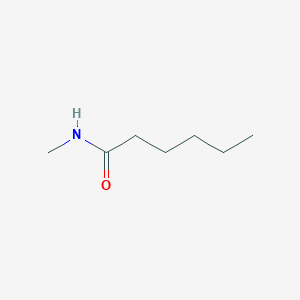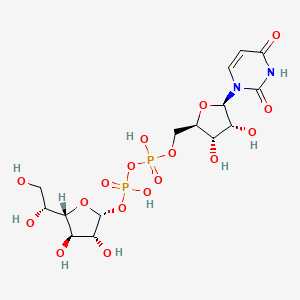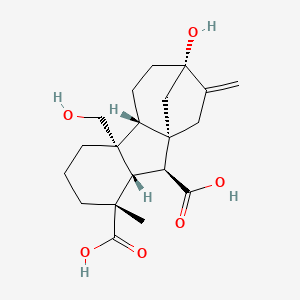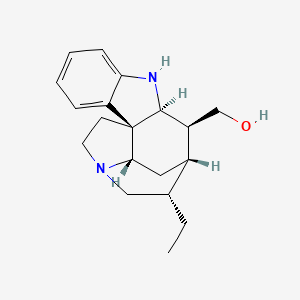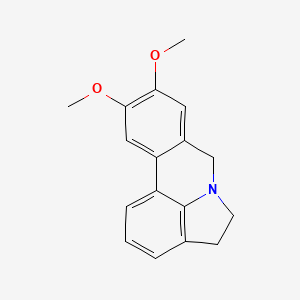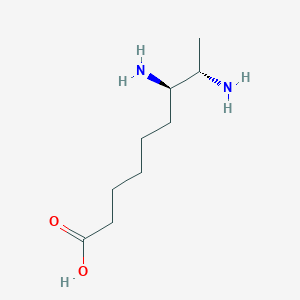
Aspidinol
Descripción general
Descripción
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: Aspidinol se puede sintetizar mediante la extracción de Dryopteris fragrans (L.) Schott. El proceso de extracción implica el uso de disolventes como etanol, éter, cloroformo y acetona . El compuesto se obtiene normalmente como cristales en forma de aguja o prismáticos con un punto de fusión de 156-161°C .
Métodos de producción industrial: La producción industrial de this compound implica la extracción a gran escala de los rizomas de Dryopteris fragrans. El material vegetal se seca y se muele, seguido de una extracción con disolvente. El extracto se purifica posteriormente mediante cristalización para obtener this compound puro .
Análisis De Reacciones Químicas
Tipos de reacciones: Aspidinol experimenta diversas reacciones químicas, como reacciones de oxidación, reducción y sustitución. Estas reacciones son esenciales para modificar la estructura del compuesto y mejorar su actividad biológica .
Reactivos y condiciones comunes:
Oxidación: this compound se puede oxidar utilizando reactivos como el permanganato de potasio o el peróxido de hidrógeno en condiciones ácidas o básicas.
Reducción: La reducción de this compound se puede lograr utilizando reactivos como el borohidruro de sodio o el hidruro de aluminio y litio.
Principales productos formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicas utilizados. Por ejemplo, la oxidación puede producir quinonas, mientras que la reducción puede producir alcoholes o hidrocarburos .
4. Aplicaciones de la investigación científica
This compound tiene una amplia gama de aplicaciones en la investigación científica:
Aplicaciones Científicas De Investigación
Aspidinol has a wide range of scientific research applications:
Mecanismo De Acción
Aspidinol ejerce sus efectos antibacterianos principalmente inhibiendo la formación de ribosomas en las células bacterianas . Esta inhibición interrumpe la síntesis de proteínas, lo que lleva a la muerte de las células bacterianas. Además, this compound afecta la síntesis de aminoácidos y reduce la producción de factores de virulencia, lo que aumenta aún más su actividad antibacteriana .
Comparación Con Compuestos Similares
Aspidinol forma parte de un grupo de derivados de floroglucinol, que incluyen aspidin BB, aspidin PB y dryofragin . Estos compuestos comparten estructuras y actividades biológicas similares, pero difieren en sus propiedades químicas específicas y mecanismos de acción. Aspidin BB, por ejemplo, ha demostrado que interrumpe las membranas bacterianas y causa daño al ADN . La capacidad única de this compound para inhibir la formación de ribosomas lo diferencia de otros compuestos similares .
Compuestos similares:
- Aspidin BB
- Aspidin PB
- Dryofragin
Las propiedades únicas de this compound y su amplia gama de aplicaciones lo convierten en un compuesto valioso en la investigación científica y la industria.
Propiedades
IUPAC Name |
1-(2,6-dihydroxy-4-methoxy-3-methylphenyl)butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O4/c1-4-5-8(13)11-9(14)6-10(16-3)7(2)12(11)15/h6,14-15H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJRJTYFSORWKBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)C1=C(C(=C(C=C1O)OC)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70966225 | |
| Record name | 1-(2,6-Dihydroxy-4-methoxy-3-methylphenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70966225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
519-40-4 | |
| Record name | Aspidinol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=519-40-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Aspidinol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000519404 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2,6-Dihydroxy-4-methoxy-3-methylphenyl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70966225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ASPIDINOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6BW75I6CNC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(2R,3S,4S,5R)-6-[[[(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B1216666.png)
